1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine
Overview
Description
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been studied as chelating agents in metal complexes . These compounds have potential applications in various areas such as catalysis, medicine, and biomimetic studies .
Mode of Action
Related compounds have been found to interact with their targets through the formation of organometallic complexes . The properties of these complexes are largely determined by the nature of the ligands bound to the metal ion .
Biochemical Pathways
Similar compounds have been found to influence catalytic activities . Factors such as the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence these activities .
Result of Action
Related compounds have been found to exhibit catalytic activities, such as the oxidation of catechol to its corresponding quinone .
Biological Activity
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine (CAS No. 1869425-52-4) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on anticancer, antibacterial, and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of 204.27 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
Key Findings:
- Cell Viability Assays: In vitro assays demonstrated that at concentrations of 10 µM, the compound could induce apoptosis in cancer cells by enhancing caspase activity (1.33–1.57 times) and causing morphological changes indicative of cell death .
Cell Line | Concentration (µM) | Effect on Viability (%) |
---|---|---|
MDA-MB-231 | 10 | 40.76 - 52.03 |
HepG2 | 10 | Significant reduction |
Antibacterial Activity
The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's efficacy is attributed to the presence of the pyrazole ring, which has been linked to antimicrobial activity in various studies.
Antibacterial Testing Results:
In vitro tests revealed that derivatives related to this compound had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound promotes apoptosis through the activation of caspases and modulation of BAX/Bcl-2 ratios, leading to increased cell death in cancer cells.
- Microtubule Destabilization: Similar pyrazole-containing compounds have been identified as microtubule-destabilizing agents, affecting cell division and proliferation .
- Antimicrobial Action: The presence of the piperidine ring enhances interaction with bacterial membranes, disrupting their integrity and function.
Case Studies
A comprehensive study involving a series of pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring could enhance biological activity significantly. For example, substituents at the 4-position were found to improve anticancer potency while maintaining antibacterial efficacy .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-8-11(9(2)14-13-8)7-15-5-3-4-10(12)6-15/h10H,3-7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGPZUYIEBHOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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